1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphodiesterases.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, as a kinase inhibitor, it prevents the phosphorylation of key proteins involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(4-bromophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(4-methylphenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Uniqueness: 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development compared to its analogs with different substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-9(2)13-12-8-17-20(11-6-4-10(16)5-7-11)14(12)15(21)19(3)18-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKARRLURNKVDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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